molecular formula C12H16ClN3O B1454913 {1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride CAS No. 1269358-78-2

{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

Cat. No. B1454913
CAS RN: 1269358-78-2
M. Wt: 253.73 g/mol
InChI Key: HHSZDPQPKDIZDU-UHFFFAOYSA-N
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Description

“{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253 .


Molecular Structure Analysis

The molecular structure of “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used in determining the structure of an unknown amine .


Chemical Reactions Analysis

Amines, such as “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride”, are known for their ability to act as weak organic bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” can be analyzed using various techniques. For instance, the solubility of amines can be determined .

Scientific Research Applications

Biocatalytic Synthesis

This compound can be synthesized through a continuous amine transaminase-catalyzed process . This integrated biocatalysis-crystallization concept was developed for the continuous synthesis of (S)-1-(3-methoxyphenyl)ethylamine, which is a valuable intermediate for the synthesis of rivastigmine .

Alzheimer’s Disease Treatment

(S)-1-(3-methoxyphenyl)ethylamine, which can be synthesized from this compound, is a valuable intermediate for the synthesis of rivastigmine . Rivastigmine is a highly potent drug for the treatment of early stage Alzheimer’s disease .

Biocatalysis

The compound can be used in biocatalytic synthesis reactions . These reactions have made a significant impact in the scientific community and have even replaced existing chemical pathways in industrial processes .

Enzyme Engineering

The compound can be used in enzyme engineering . Recent scientific and technological advances in enzyme engineering allow the relatively fast design and production of tailor-made biocatalysts for a specific process .

Process Intensification

The compound can be used in process intensification . This involves the development of new equipment and techniques that can perform several unit operations simultaneously, thereby improving the efficiency and effectiveness of the process .

Crystallization

The compound can be used in crystallization processes . This is a separation and purification technique used in many industries, including pharmaceuticals, food manufacturing, and agrochemicals .

Safety and Hazards

The safety data sheet for a similar compound, Tris[2-(dimethylamino)ethyl]amine, indicates that it causes severe skin burns and eye damage . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” could involve further exploration of its pharmacological effects, given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds . Additionally, the development of more efficient synthesis methods could be a potential area of research.

properties

IUPAC Name

1-[1-(3-methoxyphenyl)pyrazol-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-9(13)10-7-14-15(8-10)11-4-3-5-12(6-11)16-2;/h3-9H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSZDPQPKDIZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC(=CC=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
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{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
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{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

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